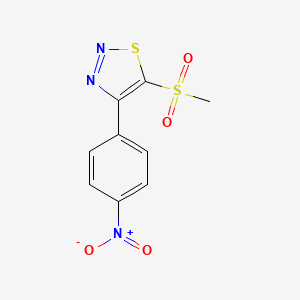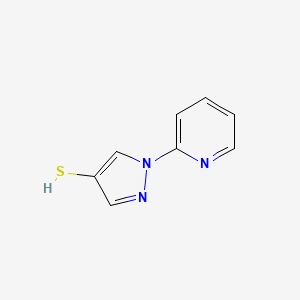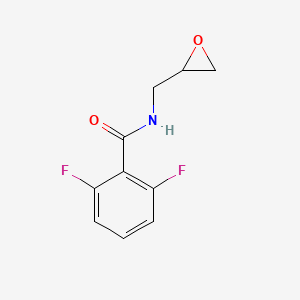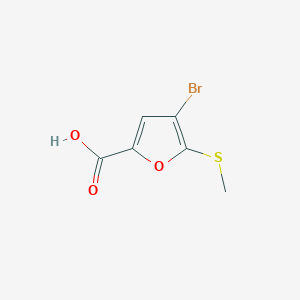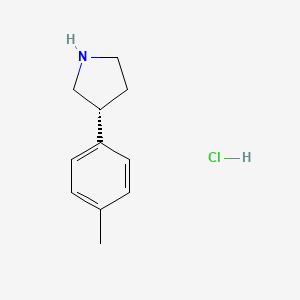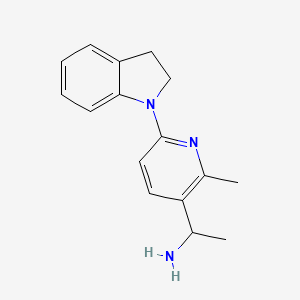
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine is a heterocyclic compound that features both indoline and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine typically involves the formation of the indoline and pyridine rings followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the indoline moiety can be synthesized through a cyclization reaction, while the pyridine ring can be constructed via a condensation reaction. The final coupling step often employs a palladium catalyst under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The indoline and pyridine moieties can interact with different biological pathways, leading to various pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1-(Indolin-1-yl)-2-(thiazol-2-yl)ethan-1-one: This compound shares the indoline moiety but has a thiazole ring instead of a pyridine ring.
1-(Indolin-1-yl)ethan-1-one: Lacks the pyridine ring and has simpler chemical reactivity.
Indoline derivatives: Various indoline derivatives with different substituents and ring systems.
Uniqueness
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine is unique due to its combination of indoline and pyridine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H19N3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanamine |
InChI |
InChI=1S/C16H19N3/c1-11(17)14-7-8-16(18-12(14)2)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10,17H2,1-2H3 |
Clave InChI |
BXAPXTISGRKCDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11791940.png)
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)
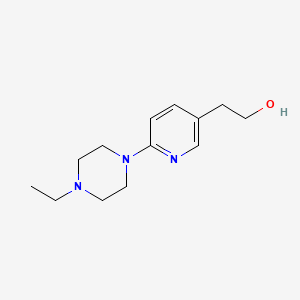

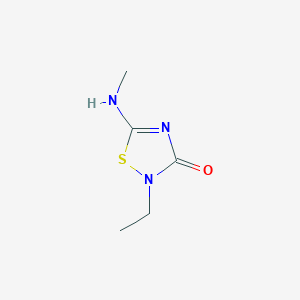

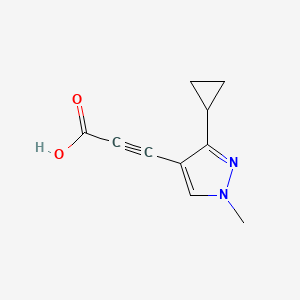
![2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791981.png)
![4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11791989.png)
